N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with a complex structure that includes a methoxyphenyl group, a cyclopentyl ring, and a thiazole carboxamide moiety
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-16(23-13(2)19-12)17(21)20-18(10-4-5-11-18)14-6-8-15(22-3)9-7-14/h6-9H,4-5,10-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPUYWHBVGMMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2(CCCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a base.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a methylating agent like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the thiazole carboxylic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, where reactions are carried out in a continuous stream rather than batch processes, allowing for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the thiazole ring or the carboxamide group, potentially yielding thiazolidine or amine derivatives.
Substitution: The aromatic methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Thiazolidine or amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and carboxamide group are likely involved in hydrogen bonding and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-4-carboxamide: A closely related compound with a slight variation in the position of the carboxamide group.
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide: An analog where the thiazole ring is replaced by an oxazole ring.
Uniqueness
N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, in particular, may enhance its binding affinity and specificity for certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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